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1-BENZYL-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Overview
Description
1-BENZYL-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Addition of the Nitrobenzoyl Group: This step involves the acylation of the quinoxaline core with a nitrobenzoyl chloride.
Final Modifications: Additional steps may include methylation and other functional group modifications.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Benzylated Compounds: Molecules with benzyl groups attached to different cores.
Nitrobenzoyl Derivatives: Compounds with nitrobenzoyl groups attached to various structures.
Uniqueness
1-BENZYL-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-9-4-3-5-10-17)20-13-6-7-14-21(20)26(24)22(28)18-11-8-12-19(15-18)27(30)31/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRDVXXPKJYRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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